N-alpha-t-Butyloxycarbonyl-4-chloro-L-phenylglycine dicyclohexylamine (Boc-L-Phg(4-Cl)-OH.DCHA)
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Overview
Description
N-alpha-t-Butyloxycarbonyl-4-chloro-L-phenylglycine dicyclohexylamine is a chemical compound used primarily in scientific research. It is known for its unique properties and versatility in various applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the protection of the amino group using t-butyloxycarbonyl (Boc) followed by chlorination of the phenyl ring. The reaction conditions typically involve the use of strong bases and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-alpha-t-Butyloxycarbonyl-4-chloro-L-phenylglycine dicyclohexylamine undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical compounds.
Biology: In biological research, it is used to study protein interactions and enzyme activities. Its unique structure allows for the investigation of specific biological pathways and processes.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry.
Industry: In industry, it is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which N-alpha-t-Butyloxycarbonyl-4-chloro-L-phenylglycine dicyclohexylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biological processes and pathways.
Comparison with Similar Compounds
N-alpha-t-Butyloxycarbonyl-L-phenylalanine
N-alpha-t-Butyloxycarbonyl-4-methyl-L-phenylglycine
N-alpha-t-Butyloxycarbonyl-4-fluoro-L-phenylglycine
Uniqueness: N-alpha-t-Butyloxycarbonyl-4-chloro-L-phenylglycine dicyclohexylamine is unique due to its chloro-substituted phenyl ring, which imparts distinct chemical and biological properties compared to its non-chlorinated counterparts. This chloro group enhances its reactivity and specificity in various reactions and applications.
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4.C12H23N/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,10H,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPGICCZOSPDIS-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917027-03-3 |
Source
|
Record name | Benzeneacetic acid, 4-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917027-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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